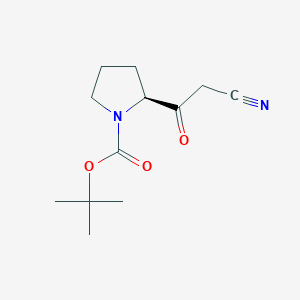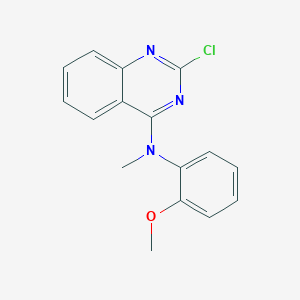
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloroquinazoline with 2-methoxybenzylamine under basic conditions. The reaction is often facilitated by a palladium-catalyzed C–C Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
科学研究应用
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the proliferation of certain cells by interfering with key signaling pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth and survival .
相似化合物的比较
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(5-isopropyl-2H-pyrazol-3-yl)-amine
- Triazole-Substituted Quinazoline Hybrids
Uniqueness
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
属性
CAS 编号 |
827030-73-9 |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC 名称 |
2-chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-20(13-9-5-6-10-14(13)21-2)15-11-7-3-4-8-12(11)18-16(17)19-15/h3-10H,1-2H3 |
InChI 键 |
BZVWKGZJSRCTMQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1OC)C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)
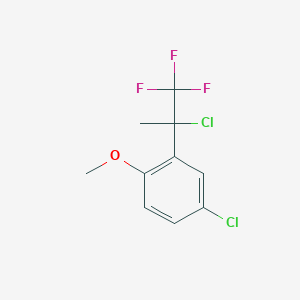
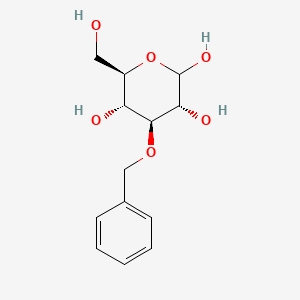
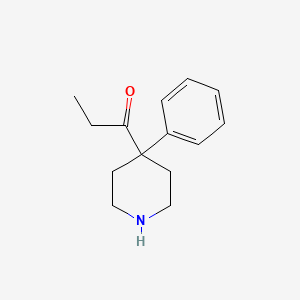
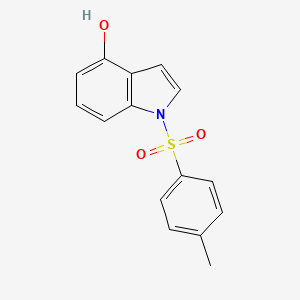
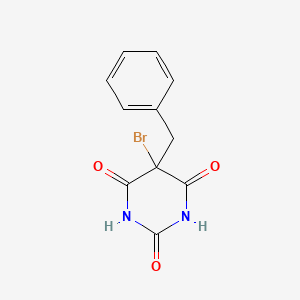
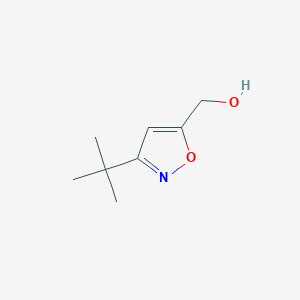
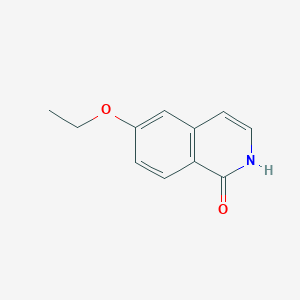
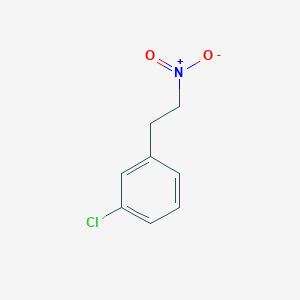
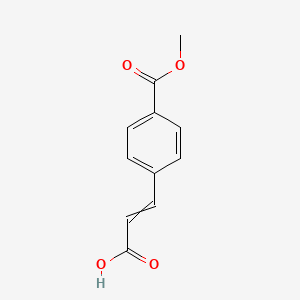
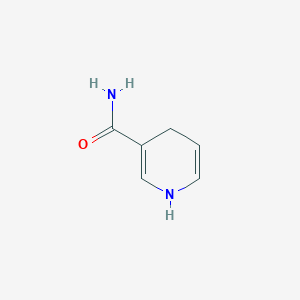
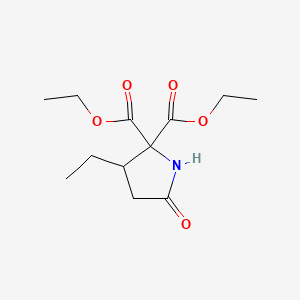
![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)
